3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 3, a phenyl group at position 1, and a formyl group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: It can be used in the development of organic electronic materials due to its conjugated structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
5-(4-Methoxyphenyl)-1H-indole: Contains a methoxyphenyl group but has an indole ring instead of a pyrazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains a methoxyphenyl group but has an imidazole ring instead of a pyrazole ring.
Uniqueness
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its pyrazole ring with a formyl group at position 4, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVSOCXYXEMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355143 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-42-3 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36640-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the crystal structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: The crystal structure of this compound is characterized by four independent molecules within its asymmetric unit. [] The core of each molecule consists of a pyrazoline ring, with a benzene ring attached to one nitrogen atom and a methoxy-substituted benzene ring linked to a carbon atom. [] The key structural difference between these molecules lies in the varying spatial arrangements of the benzene rings, reflected in the dihedral angles ranging from 23.59° to 42.55°. [] The crystal lattice is stabilized by C—H⋯O interactions that link molecules into layers parallel to the (02) plane, further interconnected by C—H⋯π contacts. []
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